molecular formula C6H9NO3 B8601162 4-amino-5-ethoxy-5H-furan-2-one

4-amino-5-ethoxy-5H-furan-2-one

Cat. No. B8601162
M. Wt: 143.14 g/mol
InChI Key: YKWPGJQOARQAQG-UHFFFAOYSA-N
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Description

4-amino-5-ethoxy-5H-furan-2-one is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-5-ethoxy-5H-furan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-ethoxy-5H-furan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-amino-5-ethoxy-5H-furan-2-one

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-amino-2-ethoxy-2H-furan-5-one

InChI

InChI=1S/C6H9NO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2,7H2,1H3

InChI Key

YKWPGJQOARQAQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=CC(=O)O1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-azido-5-ethoxy-5H-furan-2-one (0.62 g, 3.67 mmol) and 10% palladium on charcoal (0.31 g) in de-oxygenated ethyl acetate (20 mL) was stirred at 1 atm hydrogen for 24 h. The reaction was filtered (Celite) and evaporated to provide 4-amino-5-ethoxy-5H-furan -2-one (0.53 g, 100% yield) as a yellow oil. 1H-NMR (500 MHz, CDCl3) δ 5.60 (s, 1H), 4.85 (br s, 2H), 4.81 (s, 1H), 3.81 (m, 1H), 3.67 (m, 1H), 1.22 (t, J=7.1 Hz, 3H) ppm.
Name
4-azido-5-ethoxy-5H-furan-2-one
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
catalyst
Reaction Step One
[Compound]
Name
oxygenated ethyl acetate
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-azido-5-ethoxy-5H-furan-2-one (0.10 g, 0.59 mmol) and triphenylphosphine (0.15 g, 0.59 mmol) in tetrahydrofuran (5 mL) and water (0.5 mL) was stirred for 20 h at room temperature, followed by 3d at 65° C. under nitrogen. The reaction was diluted with dichloromethane, washed with water, dried over sodium sulfate and evaporated to afford 4-amino-5-ethoxy-5H-furan-2-one in a mixture with triphenylphosphine oxide (0.25 g, 100% yield).
Name
4-azido-5-ethoxy-5H-furan-2-one
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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